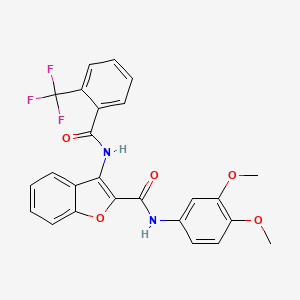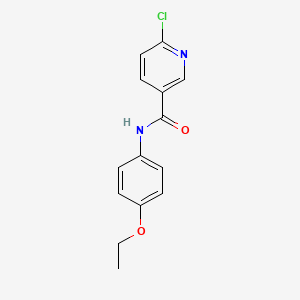
6-chloro-N-(4-ethoxyphenyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-(4-ethoxyphenyl)pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 6th position, an ethoxyphenyl group at the nitrogen atom, and a carboxamide group at the 3rd position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-ethoxyphenyl)pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloropyridine-3-carboxylic acid and 4-ethoxyaniline.
Amidation Reaction: The 6-chloropyridine-3-carboxylic acid is reacted with 4-ethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Automated Systems: Automated systems are used for the addition of reagents and monitoring of reaction progress.
Efficient Purification: Industrial purification methods such as high-performance liquid chromatography (HPLC) or continuous crystallization are employed to ensure high purity and yield.
化学反应分析
Types of Reactions
6-chloro-N-(4-ethoxyphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are utilized.
Major Products Formed
Substitution: Depending on the nucleophile, products such as 6-amino-N-(4-ethoxyphenyl)pyridine-3-carboxamide or 6-thio-N-(4-ethoxyphenyl)pyridine-3-carboxamide are formed.
Oxidation: Oxidation may yield products such as 6-chloro-N-(4-ethoxyphenyl)pyridine-3-carboxylic acid.
Reduction: Reduction can lead to the formation of 6-chloro-N-(4-ethoxyphenyl)pyridine-3-methanol.
Hydrolysis: Hydrolysis results in 6-chloropyridine-3-carboxylic acid and 4-ethoxyaniline.
科学研究应用
6-chloro-N-(4-ethoxyphenyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as an inhibitor of specific enzymes.
Material Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Chemical Biology: The compound serves as a tool in chemical biology to probe the function of biological macromolecules and to develop chemical probes for studying protein-ligand interactions.
作用机制
The mechanism of action of 6-chloro-N-(4-ethoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity by binding to the active site or allosteric sites.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.
Binding Interactions: The presence of the chloro and ethoxyphenyl groups enhances its binding affinity and specificity towards the target proteins.
相似化合物的比较
6-chloro-N-(4-ethoxyphenyl)pyridine-3-carboxamide can be compared with other similar compounds:
Similar Compounds: Compounds such as 6-chloro-N-(4-methoxyphenyl)pyridine-3-carboxamide and 6-chloro-N-(4-phenyl)pyridine-3-carboxamide share structural similarities.
Uniqueness: The presence of the ethoxy group in this compound imparts unique electronic and steric properties, enhancing its reactivity and binding interactions.
Comparison: Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for specific applications.
属性
IUPAC Name |
6-chloro-N-(4-ethoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-2-19-12-6-4-11(5-7-12)17-14(18)10-3-8-13(15)16-9-10/h3-9H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADQQCREAYIILX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2526285.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2526286.png)
![N-[(2-chlorophenyl)methyl]-1-benzoxepine-4-carboxamide](/img/structure/B2526289.png)
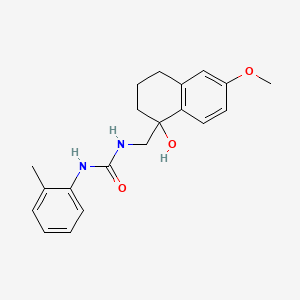
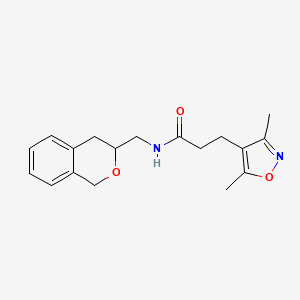

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2526293.png)
![1,3,8,8-tetramethyl-5-(3-methylthiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2526294.png)


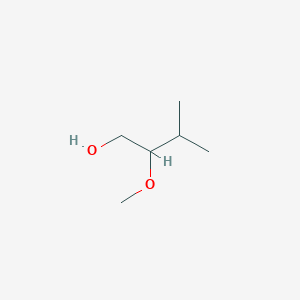
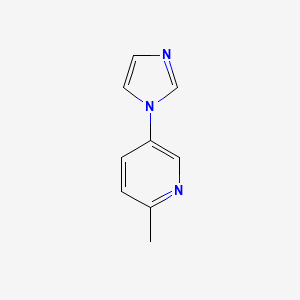
![Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2526303.png)
